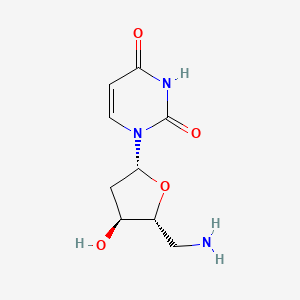

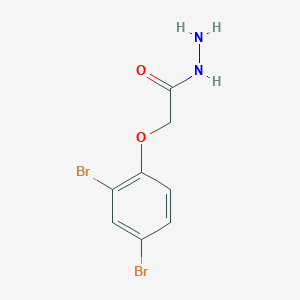

![molecular formula C10H10N2S2 B1269599 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 40277-39-2](/img/structure/B1269599.png)

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

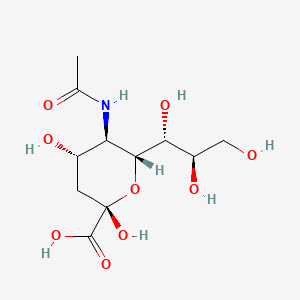

"5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol" is a heterocyclic compound featuring a fusion of benzothiophene and pyrimidine rings. This structural arrangement contributes to a unique set of chemical and physical properties, making it a subject of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves sequential aza-Wittig/base-catalyzed cyclization. This method has been applied to synthesize a variety of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the versatility of this synthetic approach (Hong Chen & Mingguo Liu, 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS, to understand the influence of structural modifications on the overall molecular geometry and conformation. Crystal structure determinations have helped elucidate 3D supramolecular architectures formed via stacking interactions and various hydrogen bonds (Hong Chen & Mingguo Liu, 2019).

Chemical Reactions and Properties

The reactivity of "this compound" derivatives involves interactions with nucleophilic reagents through base-catalyzed reactions, enabling the formation of a wide range of compounds with potential biological activities. The versatility of these reactions is demonstrated by the synthesis of various derivatives showing significant anti-bacterial and anti-fungal activities (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Hybrid Catalysts : Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, have been extensively investigated for their broad synthetic applications in the medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in the synthesis of these compounds, highlighting their significance in the development of lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Structure-Activity Relationships (SAR) : Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The SAR studies of these compounds provide valuable insights for the development of new pyrimidines as anti-inflammatory agents, suggesting potential research directions for derivatives of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol (Rashid et al., 2021).

Optoelectronic Materials : The incorporation of pyrimidine fragments into π-extended conjugated systems is of great interest for the creation of novel optoelectronic materials. Derivatives of pyrimidine, including potentially this compound, could be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices, highlighting the versatility of pyrimidine derivatives in material science (Lipunova et al., 2018).

Medicinal Perspectives and Alzheimer's Disease : The SAR study-based approach on pyrimidine derivatives, including their application in anti-Alzheimer's agents, indicates the potential for these compounds to be developed into therapeutic agents addressing neurological disorders. This suggests areas of research where this compound derivatives could be explored (Das et al., 2021).

Optical Sensors : Pyrimidine derivatives are also used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This application points to the potential of exploring this compound derivatives in the development of optical sensors (Jindal & Kaur, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZMWCUBXLBJQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CNC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352321 |

Source

|

| Record name | 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40277-39-2 |

Source

|

| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

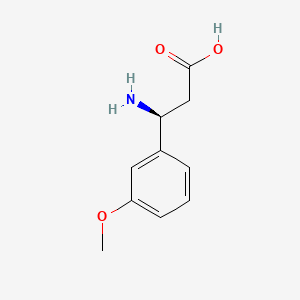

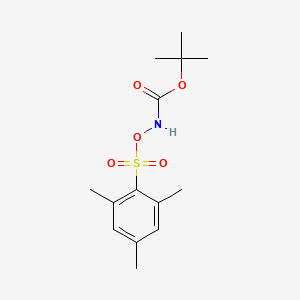

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

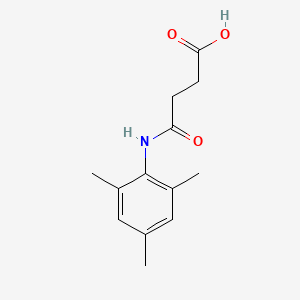

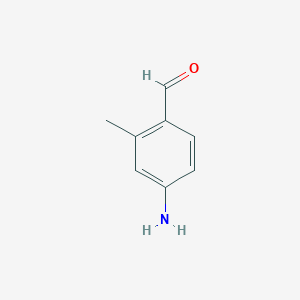

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

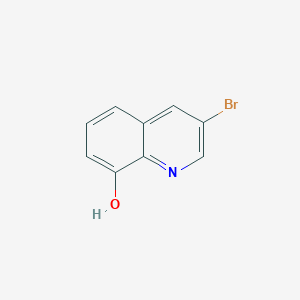

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

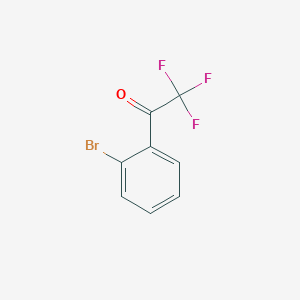

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)